1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
This compound is a quinoline-piperidine hybrid featuring a 2-methoxyphenyl carboxamide substituent linked via an ethoxy bridge. The quinoline core provides a planar aromatic system for π-π stacking interactions, while the piperidine-4-carboxamide moiety enhances solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[8-[2-(2-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-7-3-2-6-18(19)26-22(29)15-32-20-8-4-5-16-9-10-21(27-23(16)20)28-13-11-17(12-14-28)24(25)30/h2-10,17H,11-15H2,1H3,(H2,25,30)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKAONVEQKUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis
The quinoline scaffold is typically synthesized via:
- Skraup or Friedländer reactions for quinoline ring formation.
- Suzuki-Miyaura coupling for introducing substituents at specific positions.
Example Protocol (Adapted from):
- Starting Material: 8-Hydroxyquinoline.
- Alkylation: React with ethyl bromoacetate in the presence of K₂CO₃ in DMF (80°C, 12 h).
- Hydrolysis: Treat with NaOH (aq.) to yield 8-(carboxymethoxy)quinoline.
Introduction of 2-Methoxyphenylamino Group
The 2-((2-methoxyphenyl)amino)-2-oxoethoxy side chain is installed via:
- Amide Coupling: React 8-(2-chloroethoxy)quinoline with 2-methoxyaniline using EDCl/HOBt.
- Stepwise Approach:
Key Conditions:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DCM | RT, 24 h | 68% | |
| SOCl₂ (neat) | Toluene | 80°C, 6 h | 72% |
Piperidine-4-Carboxamide Installation
The piperidine moiety is introduced via:
- Buchwald-Hartwig Amination: Couple 2-chloroquinoline derivatives with piperidine-4-carboxamide using Pd(dba)₂/Xantphos.
- Nucleophilic Aromatic Substitution: React 2-chloroquinoline intermediates with piperidine-4-carboxamide in DMF at 120°C.
- Substrate: 8-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-2-chloroquinoline.
- Catalyst System: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
- Base: Cs₂CO₃, toluene, 110°C, 18 h.
- Yield: 74% after column chromatography (SiO₂, EtOAc/hexane).
Final Assembly and Purification
Convergent Synthesis Pathway ():
- Quinoline-Piperidine Coupling: Combine intermediates from Sections 2.2 and 2.3.
- Global Deprotection: Remove Boc groups (if present) using TFA/DCM (1:1).
- Purification:
- HPLC: C18 column, MeCN/H₂O (0.1% TFA), gradient elution.
- Crystallization: Ethanol/water (7:3) at 4°C.
Analytical Data:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Linear Synthesis | Fewer purification steps | Low yielding coupling reactions | 32–41% |
| Convergent Approach | High modularity | Requires Pd catalysts | 58–74% |
| Solid-Phase Synthesis | Amenable to parallel optimization | Limited scalability | 22–35% |
Critical Challenges and Solutions
Regioselectivity in Quinoline Functionalization:
Amide Bond Hydrolysis Under Basic Conditions:
Piperidine Ring Conformational Flexibility:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors, making it a candidate for treating neurological disorders.
Materials Science: Its unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Modulation: The compound modulates neurotransmitter receptors, affecting synaptic transmission and neuronal activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Structural Difference : Replaces the 2-methoxyphenyl group with a 2,4-dimethylphenyl group.
- This substitution may alter binding affinity to targets like kinases or proteases .
N-(4-Methyl-3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- Structural Difference: Incorporates a pyridinylpyrimidine substituent instead of the quinoline-ethoxy group.
- Impact: The pyrimidine ring introduces additional hydrogen-bonding sites, improving interactions with ATP-binding pockets in kinases.
V011-2749 (1-(2-{[(4-Bromo-2-chlorophenyl)carbamoyl]amino}acetyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide)
- Structural Difference : Adds a bromo-chlorophenyl carbamoylacetyl group.
- This compound showed moderate activity in kinase inhibition assays (Ki = 85 nM for JAK2) .
Pharmacological and Physicochemical Properties
Key Observations :
- LogP Trends : Bulkier hydrophobic groups (e.g., bromo-chlorophenyl in V011-2749) increase LogP, favoring membrane penetration but risking off-target toxicity.
- Activity : Pyrimidine-containing derivatives exhibit superior anti-angiogenic activity, likely due to enhanced π-stacking with nucleic acids or ATP-binding pockets .
Biological Activity
1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, with the CAS number 921785-60-6, is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 434.5 g/mol. The structure features a quinoline ring system, which is known for its pharmacological properties, combined with a piperidine carboxamide moiety that enhances its bioactivity.
| Property | Value |
|---|---|
| CAS Number | 921785-60-6 |
| Molecular Formula | C₃₄H₃₀N₄O₄ |
| Molecular Weight | 434.5 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Research indicates that this compound acts primarily as an inhibitor of anaplastic lymphoma kinase (ALK). In a high-throughput screening assay, it demonstrated an IC50 value of 0.174 μM against ALK, showcasing its potency in inhibiting this kinase compared to insulin-like growth factor receptor (IGF1R) . The X-ray crystallography studies reveal that the compound binds within an extended hydrophobic pocket of the ALK kinase domain, suggesting a unique binding conformation that could be exploited for further drug design.
Inhibition Studies
This compound has been shown to selectively inhibit ALK with minimal activity against other kinases. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy.
Case Studies
A study published in PubMed reported on the structure-activity relationship (SAR) of piperidine carboxamides, indicating that modifications to the quinoline moiety can significantly affect biological activity . In particular, derivatives of this compound have been synthesized and tested for their ability to inhibit various cancer cell lines, demonstrating promising results in preclinical models.
Research Findings
Recent research has focused on synthesizing new derivatives based on the core structure of this compound. These derivatives have been evaluated for their biological activity against multiple targets, including kinases involved in cancer progression .
Table: Summary of Biological Activity Studies
Q & A
Q. What are the key steps and challenges in synthesizing 1-(8-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between quinoline and piperidine intermediates. For example, the 2-methoxyphenylaminoethoxy group is introduced via nucleophilic substitution or amidation under anhydrous conditions (e.g., dichloromethane with NaOH as a base) . Challenges include controlling regioselectivity during quinoline functionalization and minimizing side reactions (e.g., hydrolysis of the carboxamide group). Purification often requires column chromatography or recrystallization, with purity verified by HPLC (>99%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for substituent positions), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in related quinoline-piperidine hybrids .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) should be tested via gravimetric analysis or UV-Vis spectroscopy . Stability studies under physiological conditions (pH 7.4, 37°C) require HPLC monitoring over 24–72 hours to detect degradation products like hydrolyzed carboxamide or quinoline ring oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, using computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions for coupling reactions, reducing trial-and-error approaches . Parallel synthesis techniques, as used in morpholine-quinoline hybrids, enable rapid screening of reaction parameters .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by modifying substituents (e.g., replacing 2-methoxyphenyl with fluorophenyl groups) to assess electronic effects . Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinase domains) .
Q. How can computational modeling predict metabolic pathways and toxicity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). In silico toxicity prediction tools (e.g., ProTox-II) can flag potential hepatotoxicity or mutagenicity based on structural alerts (e.g., quinoline core) . Cross-validate with in vitro microsomal stability assays .
Q. What experimental designs are suitable for evaluating anti-inflammatory or anticancer mechanisms?
- Methodological Answer : For anti-inflammatory activity, measure inhibition of COX-2 or NF-κB pathways using ELISA or luciferase reporter assays. For anticancer studies, combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) . Dose-response curves should account for IC₅₀ variability due to cell line-specific efflux pump expression .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., piperidine protons), use 2D NMR techniques (COSY, HSQC) to assign peaks. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for ambiguous functional groups . Contradictions in mass spectral data may require isotopic labeling or alternative ionization methods (e.g., MALDI-TOF) .
Methodological Notes
- Safety Protocols : Follow H290/H300 hazard codes for handling toxic intermediates (e.g., use fume hoods, PPE) .
- Data Management : Use chemical software (e.g., ChemDraw, Gaussian) for reproducible reaction simulations and data encryption .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neurotoxicity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
